6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This chromeno-oxazine derivative features a fused coumarin-oxazine core with three key substituents:
- 6-Ethyl group: Enhances lipophilicity while minimizing steric hindrance compared to longer alkyl chains.
- 4-Phenyl group: Contributes aromatic stacking interactions, critical for binding to hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C27H25NO4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-ethyl-9-[(4-methoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C27H25NO4/c1-3-19-13-23-22(20-7-5-4-6-8-20)14-25(29)32-27(23)24-16-28(17-31-26(19)24)15-18-9-11-21(30-2)12-10-18/h4-14H,3,15-17H2,1-2H3 |
InChI Key |
FMRUCFIUYZBGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=C1OCN(C3)CC4=CC=C(C=C4)OC)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps, typically starting with the preparation of the chromene and oxazine precursors. One common synthetic route includes the following steps:
Preparation of Chromene Precursor: The chromene precursor can be synthesized through a condensation reaction between an appropriate aldehyde and a phenol derivative under acidic conditions.
Formation of Oxazine Ring: The oxazine ring is formed by reacting the chromene precursor with an amine and a carbonyl compound under reflux conditions.
Introduction of Substituents: The ethyl, methoxybenzyl, and phenyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Various substitution reactions can occur at the aromatic rings, including halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Analogs and Their Properties
Key Observations:
- Alkyl Chain Length :
- Benzyl Substituents: 4-Methoxybenzyl (Target) enhances polarity and hydrogen bonding vs. 4-methylbenzyl (6d, ) or 3-methoxybenzyl (). Para-substituted analogs generally exhibit higher melting points due to symmetry (e.g., 6d: 159–164°C vs.
Antiviral and Anti-Phytopathogenic Activity :
- Analogs with 4-methylbenzyl (6d, ) and 2-chlorobenzylidene () groups show antiviral activity, suggesting that hydrophobic substituents enhance target binding. The target’s 4-methoxybenzyl may offer similar or improved activity due to stronger H-bonding.
Osteoporosis Therapy :
- Compound 7 () with furan-3-ylmethyl exhibits dual osteoblast/osteoclast regulation via BMP/Smad and RANKL pathways. The target’s 4-methoxybenzyl group may mimic these effects but with altered pharmacokinetics due to reduced aromaticity compared to furan.
Antimalarial Activity :
- Ferrocenyl derivatives (e.g., 12b, ) demonstrate in vitro antimalarial activity, highlighting the core’s versatility. The target lacks a ferrocene moiety, likely redirecting its application to non-infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
